Product packaging for 2-Bromo-3,4-dimethoxybenzaldehyde(Cat. No.:CAS No. 55171-60-3)

2-Bromo-3,4-dimethoxybenzaldehyde

Cat. No.: B137784
CAS No.: 55171-60-3
M. Wt: 245.07 g/mol
InChI Key: BWFRHSRQIKGLLM-UHFFFAOYSA-N
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Description

Significance of Aryl Aldehydes as Synthetic Intermediates

Aryl aldehydes, organic compounds featuring an aldehyde group attached to an aromatic ring, are of paramount importance in chemical synthesis. wisdomlib.org Their aldehyde functionality allows for a wide range of chemical transformations, including oxidation to carboxylic acids, reduction to alcohols, and participation in numerous carbon-carbon bond-forming reactions. They are key precursors in the synthesis of various important molecular frameworks, such as chalcones, Schiff bases, and 1,2,4,5-tetrasubstituted imidazoles. wisdomlib.org The versatility of aryl aldehydes also extends to their use in transition-metal-catalyzed cross-coupling reactions to form ketones, which are themselves valuable intermediates in organic synthesis. acs.orgorganic-chemistry.org Furthermore, the discovery of novel biosynthetic pathways for aryl-aldehyde formation in fungi underscores their significance in the natural world. nih.gov

Role of Halogenated and Alkoxy-Substituted Aromatic Systems

The presence of halogen and alkoxy substituents on an aromatic ring profoundly influences its chemical reactivity and physical properties. Halogen atoms, such as bromine, are generally deactivating in electrophilic aromatic substitution reactions due to their strong inductive electron-withdrawing effect. libretexts.orgmasterorganicchemistry.com However, they are also ortho, para-directing because their non-bonding valence electrons can be donated to the ring through resonance, which helps to stabilize the intermediate carbocation. libretexts.org This dual nature makes halogenated aromatics valuable for directing the regioselectivity of further substitutions.

Alkoxy groups, like the methoxy (B1213986) group (-OCH3), are strongly activating substituents. masterorganicchemistry.com They donate electron density to the aromatic ring via a powerful resonance effect, which significantly increases the ring's nucleophilicity and accelerates the rate of electrophilic substitution. libretexts.org This electron-donating nature also directs incoming electrophiles to the ortho and para positions. The interplay of these electronic effects in halogenated and alkoxy-substituted aromatic systems provides chemists with fine control over synthetic outcomes.

Specific Academic Relevance of 2-Bromo-3,4-dimethoxybenzaldehyde in Contemporary Organic Synthesis and Medicinal Chemistry Scaffolds

This compound has emerged as a particularly useful building block in both organic synthesis and medicinal chemistry. The specific arrangement of its substituents—a bromine atom ortho to the aldehyde and two adjacent methoxy groups—creates a unique electronic and steric environment. This substitution pattern allows for selective transformations at different positions of the aromatic ring.

The bromine atom can participate in various cross-coupling reactions, such as the Buchwald-Hartwig amination, to introduce nitrogen-containing functional groups. mdpi.com This is a powerful strategy for the synthesis of libraries of compounds for drug discovery. For instance, it has been used in the synthesis of 6-arylaminoflavones, which have been investigated for their anti-tumor properties. mdpi.com The aldehyde group can be readily transformed into other functionalities, and the methoxy groups can influence the biological activity of the final molecule. The compound also serves as an intermediate in the synthesis of other valuable compounds, such as meconin. chemicalbook.com

Chemical and Physical Properties

Below is a table summarizing the key chemical and physical properties of this compound.

PropertyValue
Molecular Formula C9H9BrO3
Molecular Weight 245.07 g/mol nih.govchemicalbook.com
CAS Number 55171-60-3 nih.govchemicalbook.com
Appearance White to off-white crystalline solid
Melting Point 81-84 °C
Boiling Point Not available
IUPAC Name This compound nih.gov
Synonyms 2-Bromoveratraldehyde nih.gov

Synthesis of this compound

The synthesis of this compound typically involves the bromination of 3,4-dimethoxybenzaldehyde (B141060) (veratraldehyde). A common method employs the use of bromine in a suitable solvent like acetic acid. google.com The reaction proceeds via an electrophilic aromatic substitution mechanism, where the bromine atom is introduced onto the aromatic ring. The position of bromination is directed by the activating methoxy groups.

Another approach involves the in-situ generation of bromine from potassium bromate (B103136) (KBrO3) in an acidic medium, which is considered a more environmentally friendly alternative to using elemental bromine directly. sunankalijaga.orgsunankalijaga.org

Applications in Research

The unique substitution pattern of this compound makes it a valuable precursor in the synthesis of more complex molecules. The presence of the bromine atom allows for further functionalization through various cross-coupling reactions. For example, it can be used in the synthesis of nitrogen-containing heterocyclic compounds, which are prevalent in many biologically active molecules.

The aldehyde group is a versatile handle for a variety of chemical transformations. It can undergo condensation reactions, such as the Claisen-Schmidt condensation, to form chalcones, which are precursors to flavonoids. mdpi.com It can also be converted to other functional groups, such as nitriles, which are themselves useful synthetic intermediates. google.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H9BrO3 B137784 2-Bromo-3,4-dimethoxybenzaldehyde CAS No. 55171-60-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-bromo-3,4-dimethoxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrO3/c1-12-7-4-3-6(5-11)8(10)9(7)13-2/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWFRHSRQIKGLLM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C(C=C1)C=O)Br)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80347167
Record name 2-Bromo-3,4-dimethoxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80347167
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55171-60-3
Record name 2-Bromo-3,4-dimethoxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80347167
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies for 2 Bromo 3,4 Dimethoxybenzaldehyde and Its Congeners

Regioselective Bromination Strategies

Electrophilic Aromatic Substitution with Brominating Agents

Electrophilic aromatic substitution (EAS) is a fundamental reaction class for the functionalization of aromatic compounds. taylorandfrancis.comyoutube.com In the context of synthesizing 2-bromo-3,4-dimethoxybenzaldehyde, this involves the reaction of a dimethoxybenzaldehyde precursor with an electrophilic bromine source. The methoxy (B1213986) groups are electron-donating and direct incoming electrophiles to the ortho and para positions, while the aldehyde group is electron-withdrawing and directs to the meta position. sunankalijaga.org The interplay of these effects governs the regiochemical outcome of the bromination.

The direct bromination of 3,4-dimethoxybenzaldehyde (B141060) is a common approach. A study describes the reaction of 3,4-dimethoxybenzaldehyde with bromine in glacial acetic acid at room temperature, resulting in the formation of 2-bromo-4,5-dimethoxybenzaldehyde (B182550) with a yield of 86.5%. google.com It is important to note that this reaction yields the 2-bromo-4,5-dimethoxy isomer, not the 2-bromo-3,4-dimethoxy isomer which is the primary focus of this article. This highlights the directing effects of the substituents on the aromatic ring.

In another example, the bromination of 2,3-dimethoxybenzaldehyde (B126229) with N-bromosuccinimide (NBS) in dimethylformamide (DMF) yielded 6-bromo-2,3-dimethoxybenzaldehyde (B1228148). scielo.br This further illustrates how the starting material's substitution pattern dictates the position of bromination.

N-Bromosuccinimide (NBS) is a versatile and convenient reagent for electrophilic bromination, often favored over liquid bromine due to its solid nature and ability to provide a low, steady concentration of bromine radicals or electrophilic bromine, which can enhance regioselectivity. wikipedia.orgmasterorganicchemistry.com NBS is widely used in allylic and benzylic brominations, as well as in the bromination of aromatic compounds. wikipedia.orgmasterorganicchemistry.com

The regioselectivity of NBS bromination can be influenced by the solvent and reaction conditions. For instance, the bromination of activated aromatic compounds with NBS in the presence of tetrabutylammonium (B224687) bromide has been shown to be highly regioselective. organic-chemistry.org In the synthesis of 6-bromo-2,3-dimethoxybenzaldehyde, NBS in DMF was used to achieve the desired regiochemical outcome. scielo.br The choice of solvent is critical; for example, using acetic acid can lead to protonation of amine groups in the substrate, making them less susceptible to N-bromination. mdma.ch

To circumvent the hazards associated with molecular bromine, alternative brominating agents and in situ generation methods have been developed. Potassium bromate (B103136) (KBrO₃) in an acidic medium is one such alternative. researchgate.net Research has demonstrated the synthesis of 2-bromo-4,5-dimethoxybenzaldehyde from veratraldehyde using KBrO₃ as a bromine source in an acidic environment, achieving a yield of up to 82.03%. sunankalijaga.orgsunankalijaga.org This method involves an electrophilic aromatic substitution mechanism where the bromonium ion is generated in situ. sunankalijaga.org

Another approach involves the use of potassium bromide (KBr) in conjunction with an oxidant like orthoperiodic acid (H₅IO₆). organic-chemistry.org This system has been shown to be effective for the bromination of various aromatic compounds under mild conditions, offering an environmentally friendlier alternative to traditional methods. organic-chemistry.org

Brominating AgentSubstrateProductYield (%)Reference
Bromine (Br₂)3,4-Dimethoxybenzaldehyde2-Bromo-4,5-dimethoxybenzaldehyde86.5 google.com
N-Bromosuccinimide (NBS)2,3-Dimethoxybenzaldehyde6-Bromo-2,3-dimethoxybenzaldehyde60 scielo.br
Potassium Bromate (KBrO₃)3,4-Dimethoxybenzaldehyde2-Bromo-4,5-dimethoxybenzaldehyde82.03 sunankalijaga.orgsunankalijaga.org

Directed Ortho Metalation (DoM) Approaches for Controlled Bromination

Directed ortho metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic compounds. harvard.edu This technique involves the deprotonation of a position ortho to a directing metalation group (DMG) by a strong base, typically an organolithium reagent, to form an aryl anion. This anion can then be quenched with an electrophile, such as a bromine source, to introduce a substituent with high regiocontrol.

While direct application of DoM for the synthesis of this compound from 3,4-dimethoxybenzaldehyde is challenging due to the reactivity of the aldehyde group, transient protection strategies can be employed. For instance, aldehydes can be temporarily converted into a directing group, such as an amide anion, to facilitate ortho-lithiation. harvard.edu

A more recent development in this area is the palladium-catalyzed ortho-C-H bromination of benzaldehydes using a monodentate transient directing group. This strategy allows for the transformation of a broad scope of benzaldehydes into their ortho-brominated products under mild reaction conditions and without the need for silver salts. researchgate.netacs.org The use of a transient directing group temporarily guides the palladium catalyst to the ortho C-H bond, which is then cleaved and replaced by a bromine atom. researchgate.net

Functional Group Interconversions Leading to this compound

Functional group interconversions offer alternative synthetic routes to this compound. These methods may start from precursors that already contain the desired bromine substitution pattern or from molecules that can be readily converted to the target aldehyde.

One potential pathway involves the oxidation of the corresponding alcohol, 2-bromo-3,4-dimethoxybenzyl alcohol, to the aldehyde. Various oxidizing agents can be employed for this transformation.

Another approach could start from a precursor like 2-bromo-3,4-dimethoxytoluene, which could then undergo side-chain oxidation to yield the desired benzaldehyde (B42025).

Furthermore, a nitrile group can be reduced to an aldehyde using reagents like diisobutylaluminium hydride (DIBAL). vanderbilt.edu Therefore, the synthesis could proceed through an intermediate such as 2-bromo-3,4-dimethoxybenzonitrile.

A documented synthesis of 2-bromo-4-methylbenzaldehyde (B1335389) from 2-bromo-4-methylaniline (B145976) illustrates a functional group interconversion strategy involving diazotization followed by a reaction with formaldoxime. orgsyn.org A similar multi-step sequence could potentially be adapted for the synthesis of this compound starting from a suitably substituted aniline (B41778) derivative.

Methylation of Phenolic Hydroxyl Groups in Brominated Precursors (e.g., 2-bromo-3-hydroxy-4-methoxybenzaldehyde)

A key synthetic route to this compound involves the methylation of a phenolic precursor, such as 2-bromo-3-hydroxy-4-methoxybenzaldehyde (B142738), also known as 2-bromo-isovanillin. sigmaaldrich.com This precursor already contains the desired bromine and aldehyde groups in the correct positions. The final step is the conversion of the hydroxyl group (-OH) into a methoxy group (-OCH₃).

This transformation is typically achieved using a methylating agent in the presence of a base. The base deprotonates the phenolic hydroxyl group, which is acidic, to form a more nucleophilic phenoxide ion. This ion then attacks the methylating agent in a Williamson ether synthesis or a similar nucleophilic substitution reaction.

Common methylation reagents and conditions include:

Dimethyl sulfate (B86663) (DMS) or methyl iodide (CH₃I) with a base like potassium carbonate (K₂CO₃) or sodium hydride (NaH) in a polar aprotic solvent such as acetone (B3395972) or dimethylformamide (DMF).

Diazomethane (CH₂N₂) can also be used for methylation, although it is highly toxic and explosive, generally limiting its use to small-scale syntheses.

The selection of the base and solvent is crucial to ensure high yields and prevent side reactions. For instance, using a relatively mild base like potassium carbonate is often sufficient for activating the phenolic hydroxyl group without affecting other functional groups on the molecule.

Table 1: Representative Methylation Reaction

Precursor Reagent Base Solvent Product
2-bromo-3-hydroxy-4-methoxybenzaldehydeDimethyl sulfateK₂CO₃AcetoneThis compound

Oxidation of Corresponding Benzyl (B1604629) Alcohols to the Aldehyde Functionality

An alternative synthetic approach is the oxidation of the corresponding benzyl alcohol, (2-bromo-3,4-dimethoxyphenyl)methanol (B137780). echemi.combldpharm.com In this strategy, the aromatic core with the correct substitution pattern is synthesized first, with the aldehyde functionality present in its reduced alcohol form. The final step is a selective oxidation of the benzyl alcohol to the desired benzaldehyde.

This method is advantageous when the aldehyde group is sensitive to reaction conditions in earlier steps of a multi-step synthesis. A variety of oxidizing agents can be employed for this transformation, with the choice depending on the desired selectivity, scale, and tolerance of other functional groups.

Table 2: Common Oxidizing Agents for Benzyl Alcohol to Benzaldehyde Conversion

Oxidizing Agent Typical Reaction Conditions Notes
Manganese Dioxide (MnO₂) Stirring in a chlorinated solvent (e.g., CH₂Cl₂, CHCl₃) at room temperature.Highly selective for benzylic and allylic alcohols. The reagent is mild and easy to handle.
Pyridinium Chlorochromate (PCC) In an anhydrous solvent like dichloromethane (B109758) (CH₂Cl₂).A reliable and widely used reagent, but its chromium content raises environmental concerns.
Dess-Martin Periodinane (DMP) In chlorinated solvents at room temperature.Offers mild conditions and high yields but can be expensive and potentially explosive.
Swern Oxidation Oxalyl chloride or trifluoroacetic anhydride (B1165640) with DMSO, followed by a hindered base (e.g., triethylamine).Requires low temperatures (-78 °C) but is very effective and avoids heavy metals.

The oxidation of (2-bromo-3,4-dimethoxyphenyl)methanol to this compound must be carefully controlled to prevent over-oxidation to the corresponding carboxylic acid.

Multi-Step Synthesis and Convergent Strategies

The synthesis of highly substituted aromatic compounds like this compound often requires multi-step sequences where the order of reactions is critical. libretexts.org Retrosynthetic analysis is a key tool for devising these synthetic plans. libretexts.orglibretexts.org

In this approach, a simpler, commercially available aromatic compound is used as a starting point. The various substituents are then introduced in a stepwise manner through electrophilic aromatic substitution or other modification reactions. The directing effects of the existing substituents on the ring dictate the position of subsequent substitutions.

For example, a synthesis could start from 3,4-dimethoxybenzaldehyde (veratraldehyde). The existing methoxy groups are ortho, para-directing and activating, while the aldehyde group is meta-directing and deactivating. Bromination of veratraldehyde would be directed by the powerful activating methoxy groups. Indeed, the synthesis of the isomeric 2-bromo-4,5-dimethoxybenzaldehyde is achieved by the direct bromination of veratraldehyde. google.comsunankalijaga.orgsunankalijaga.org A similar strategy, potentially starting from a different isomer like 2,3-dimethoxybenzaldehyde, could be envisioned to target the desired product.

The sequence of introducing the bromine atom and the methoxy groups is a critical strategic decision governed by the principles of electrophilic aromatic substitution. masterorganicchemistry.com The directing effects of the substituents (aldehyde, bromine, and methoxy groups) must be carefully considered to achieve the desired regiochemistry.

A retrosynthetic analysis might consider the following disconnections:

Final Bromination: If the final step is bromination, the precursor would be 3,4-dimethoxybenzaldehyde. The two methoxy groups are activating and ortho, para-directing. The aldehyde is deactivating and meta-directing. The position ortho to the 3-methoxy group and meta to the aldehyde (C2) is electronically favored for substitution.

Final Formylation: Introducing the aldehyde group last (e.g., via Vilsmeier-Haack or Gattermann-Koch reaction) onto a 1-bromo-2,3-dimethoxybenzene (B1267362) precursor. Here, the directing effects of the bromo and two methoxy groups would determine the site of formylation.

Planning these sequences often involves protecting groups or using specific catalysts to control selectivity. acs.orgrug.nlresearchgate.net

Optimization and Scale-Up Studies in this compound Production

Transitioning a synthetic route from a laboratory scale to industrial production requires significant optimization to maximize yield, minimize cost, and ensure safety and sustainability. liberty.edu

Key areas for optimization include:

Reaction Conditions: Fine-tuning temperature, pressure, reaction time, and stoichiometry of reagents.

Catalyst Selection: Investigating different catalysts to improve reaction rates and selectivity. For example, in cross-coupling reactions, the choice of palladium catalyst and ligand is crucial. mdpi.com

Solvent Choice: Selecting solvents that are effective, safe, environmentally friendly, and easily recoverable.

Work-up and Purification: Developing efficient and scalable purification methods, such as crystallization over chromatographic separation, to isolate the final product with high purity.

A study on the synthesis of the related isomer 2-bromo-4,5-dimethoxybenzaldehyde from veratraldehyde provides a practical example of scale-up research. sunankalijaga.orgsunankalijaga.org The yield was found to vary significantly with the mass of the starting material, highlighting the importance of such studies.

Table 3: Example of Scale-Up Data for the Synthesis of 2-bromo-4,5-dimethoxybenzaldehyde sunankalijaga.orgsunankalijaga.org

Starting Mass of Veratraldehyde (g) Yield (%)
0.521.63
1.082.03
2.069.38
3.069.84

Chemical Reactivity and Derivatization Strategies of 2 Bromo 3,4 Dimethoxybenzaldehyde

Reactions at the Aldehyde Functionality

The aldehyde group in 2-bromo-3,4-dimethoxybenzaldehyde is a key site for a variety of chemical transformations, allowing for the synthesis of a diverse range of derivatives. These reactions primarily involve the electrophilic carbon atom of the carbonyl group and the adjacent oxygen atom.

Nucleophilic Addition Reactions

Nucleophilic addition is a fundamental reaction of aldehydes. libretexts.orgunizin.org A nucleophile attacks the electrophilic carbonyl carbon, leading to the formation of a tetrahedral alkoxide intermediate. libretexts.orgunizin.org This intermediate is then typically protonated to yield an alcohol. libretexts.orgunizin.org Both negatively charged and neutral nucleophiles can participate in these reactions. unizin.org Aldehydes are generally more reactive than ketones in nucleophilic additions due to both steric and electronic factors. unizin.orgyoutube.com

In the context of this compound, nucleophiles such as Grignard reagents or organolithium compounds can add to the carbonyl group to form secondary alcohols. youtube.com For instance, the reaction with a methyl Grignard reagent (CH₃MgBr) would yield 1-(2-bromo-3,4-dimethoxyphenyl)ethanol. youtube.com The general mechanism involves the nucleophilic attack of the carbanionic part of the Grignard reagent on the carbonyl carbon, followed by protonation of the resulting alkoxide. youtube.com

Condensation Reactions (e.g., Wittig Reactions, Aldol (B89426) Condensations)

Condensation reactions are crucial for forming new carbon-carbon bonds.

Wittig Reaction: This reaction provides a valuable method for synthesizing alkenes from aldehydes or ketones. organic-chemistry.orgmasterorganicchemistry.comlibretexts.org It involves the reaction of the aldehyde with a phosphonium (B103445) ylide (a Wittig reagent). masterorganicchemistry.comlibretexts.org The reaction proceeds through a betaine (B1666868) or an oxaphosphetane intermediate to yield an alkene and triphenylphosphine (B44618) oxide. masterorganicchemistry.comlibretexts.org For this compound, a Wittig reaction with an appropriate ylide, such as methylenetriphenylphosphorane (B3051586) (Ph₃P=CH₂), would produce 2-bromo-3,4-dimethoxy-1-vinylbenzene. libretexts.org The stereochemical outcome of the Wittig reaction, whether it yields a (Z)- or (E)-alkene, depends on the nature of the ylide used. organic-chemistry.org

Aldol Condensation: The aldol condensation is another key C-C bond-forming reaction. orientjchem.orghkedcity.net It typically involves the reaction of an enolate ion with a carbonyl compound. hkedcity.net this compound can undergo crossed aldol condensations with ketones that possess α-hydrogens. For example, a base-catalyzed reaction with acetone (B3395972) can lead to the formation of a β-hydroxy ketone, which can then dehydrate to form an α,β-unsaturated ketone. orientjchem.org A notable example is the Claisen-Schmidt condensation, a type of crossed aldol condensation, between 5'-bromo-2'-hydroxyacetophenone (B72681) and 3,4-dimethoxybenzaldehyde (B141060). mdpi.com Similarly, this compound can react with 1-indanone (B140024) in a solvent-free, base-catalyzed aldol condensation. tandfonline.comchegg.comivypanda.com

Reduction and Oxidation Pathways of the Carbonyl Group

Reduction: The aldehyde group of this compound can be readily reduced to a primary alcohol. Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). youtube.com The reaction with NaBH₄, for example, would yield (2-bromo-3,4-dimethoxyphenyl)methanol (B137780). youtube.com Catalytic hydrogenation can also be employed for this reduction. google.com

Oxidation: The aldehyde can be oxidized to the corresponding carboxylic acid, 2-bromo-3,4-dimethoxybenzoic acid. Various oxidizing agents can be used, such as potassium permanganate (B83412) (KMnO₄), chromic acid (H₂CrO₄), or milder reagents like silver oxide (Ag₂O). Biocatalytic methods using aldehyde dehydrogenases also offer a chemoselective route to the carboxylic acid. nih.gov Ozonolysis of alkenes can also lead to the formation of carboxylic acids. organic-chemistry.org

Reactions Involving the Aromatic Ring and Bromine Substituent

The bromine atom on the aromatic ring of this compound is a versatile handle for further functionalization, particularly through cross-coupling reactions.

Cross-Coupling Reactions for C-C Bond Formation

Cross-coupling reactions are powerful tools in organic synthesis for the formation of carbon-carbon bonds.

Suzuki-Miyaura Coupling for Biaryl Synthesis

The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organohalide and an organoboron compound, typically a boronic acid or a boronic ester. researchgate.netnih.govwikipedia.orgbyjus.comlibretexts.org This reaction is widely used for the synthesis of biaryl compounds. nih.govresearchgate.net

In this reaction, this compound can be coupled with various arylboronic acids to generate a wide array of biaryl derivatives. The general catalytic cycle involves three main steps: oxidative addition of the aryl bromide to a Pd(0) complex, transmetalation with the organoboron species, and reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst. wikipedia.orglibretexts.org

The reaction conditions, including the choice of palladium catalyst, ligand, base, and solvent, are crucial for achieving high yields. nih.govnih.govnih.gov

Table of Reaction Conditions for Suzuki-Miyaura Coupling

CatalystBaseSolventTemperature (°C)Yield (%)Reference
Pd(OH)₂K₃PO₄-65- nih.gov
Pd(dppf)Cl₂-Toluene/H₂O (1:1)60up to 90 nih.gov
Pd(OAc)₂K₂CO₃Toluene60- nih.gov

This reaction provides a direct and efficient route to synthesize complex molecules containing the 3,4-dimethoxybenzaldehyde moiety linked to other aromatic systems, which are valuable scaffolds in medicinal chemistry and materials science. nih.govresearchgate.net

Other Palladium-Catalyzed Coupling Reactions (e.g., Heck, Sonogashira)

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds, and the bromine substituent of this compound serves as an excellent handle for such transformations. thieme-connect.de Beyond the widely used Suzuki coupling, other palladium-catalyzed reactions like the Heck and Sonogashira couplings further expand the synthetic utility of this aromatic aldehyde.

The Heck reaction , which involves the coupling of an aryl halide with an alkene, provides a direct method for the introduction of vinyl groups. thieme-connect.de While specific examples detailing the Heck reaction with this compound are not abundant in readily available literature, the general mechanism involves the oxidative addition of the aryl bromide to a palladium(0) catalyst, followed by migratory insertion of the alkene and subsequent β-hydride elimination to yield the vinylated aromatic compound. The reaction is typically carried out in the presence of a base and a phosphine (B1218219) ligand. The electron-donating nature of the methoxy (B1213986) groups on this compound may influence the reactivity of the C-Br bond in the oxidative addition step.

The Sonogashira coupling offers a reliable method for the formation of a C(sp²)-C(sp) bond by coupling an aryl halide with a terminal alkyne. organic-chemistry.org This reaction is instrumental in the synthesis of arylalkynes, which are valuable intermediates in the construction of more complex molecules, including heterocyclic and polycyclic systems. The typical Sonogashira reaction employs a palladium catalyst, a copper(I) co-catalyst, and an amine base. organic-chemistry.org For this compound, a Sonogashira coupling would yield a 2-alkynyl-3,4-dimethoxybenzaldehyde derivative, a versatile intermediate for subsequent cyclization reactions to form, for instance, isoquinoline (B145761) skeletons.

A representative set of conditions for these palladium-catalyzed reactions is presented in the table below, based on general procedures for similar aryl bromides.

ReactionCatalystLigandBaseSolventTemperature (°C)
Heck Pd(OAc)₂PPh₃ or other phosphinesEt₃N, K₂CO₃DMF, NMP80-140
Sonogashira Pd(PPh₃)₂Cl₂PPh₃Et₃N, piperidineTHF, DMFRoom Temp - 100

Nucleophilic Aromatic Substitution (SNAr) on the Brominated Position

Nucleophilic aromatic substitution (SNAr) is a reaction in which a nucleophile displaces a leaving group on an aromatic ring. This reaction is generally facilitated by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. In the case of this compound, the presence of two electron-donating methoxy groups would be expected to deactivate the ring towards nucleophilic attack, making SNAr reactions at the brominated position challenging under standard conditions.

However, in specific contexts, particularly with highly activated nucleophiles or under forcing reaction conditions, displacement of the bromide may be achievable. For instance, reactions with strong nucleophiles like certain amines or alkoxides at elevated temperatures could potentially lead to substitution products. It is important to note that such reactions are not commonly reported for this specific substrate due to the electronic nature of the aromatic ring.

Exploiting Orthogonal Reactivity of Bromine and Aldehyde Groups

A key feature of this compound is the presence of two distinct and orthogonally reactive functional groups: the C-Br bond and the aldehyde. This orthogonality allows for selective manipulation of one group while leaving the other intact for subsequent transformations. This is a powerful strategy in multi-step synthesis, enabling the construction of complex molecules in a controlled and efficient manner.

For example, the aldehyde group can undergo a variety of reactions, such as Wittig olefination, reductive amination, or conversion to an oxime, without affecting the bromine atom. The resulting product, now bearing a modified side chain, can then be subjected to a palladium-catalyzed coupling reaction at the C-Br position. Conversely, the bromine atom can be engaged in a coupling reaction first, followed by modification of the aldehyde group in the newly formed, more complex molecule. This stepwise functionalization is crucial for building molecular diversity from a single starting material.

An example of this strategy is the protection of the aldehyde group as an acetal (B89532). The protected compound can then undergo a Suzuki or Sonogashira coupling at the bromine position. Subsequent deprotection of the acetal regenerates the aldehyde, which can then be used for further synthetic elaborations.

Synthesis of Complex Molecular Scaffolds Utilizing this compound

The diverse reactivity of this compound makes it a valuable starting material for the synthesis of a variety of complex molecular scaffolds, including heterocyclic systems and polycyclic aromatic compounds.

Formation of Heterocyclic Systems

This compound is a key precursor for the synthesis of various nitrogen- and oxygen-containing heterocycles. A prominent example is the synthesis of isoquinolines . A common strategy involves a Sonogashira coupling of this compound with a terminal alkyne, followed by a cyclization reaction of the resulting 2-alkynylbenzaldehyde with an amine source, such as ammonia (B1221849) or a primary amine. This sequence allows for the construction of the isoquinoline core with substituents derived from the alkyne and amine coupling partners.

Construction of Polycyclic Aromatic Compounds

The construction of extended aromatic systems, such as phenanthridines , can also be achieved using this compound as a starting material. A powerful approach involves a Suzuki coupling reaction between this compound and a suitably substituted arylboronic acid to form a 2-arylbenzaldehyde intermediate. Subsequent intramolecular cyclization of this biphenyl (B1667301) derivative, for instance, through condensation with an amine and subsequent ring closure, can lead to the formation of the phenanthridine (B189435) skeleton. chemrxiv.org The methoxy groups on the starting material become substituents on the final polycyclic aromatic product, influencing its electronic and biological properties.

Introduction of Alkyl and Aryl Side Chains

The introduction of new alkyl and aryl side chains onto the aromatic ring of this compound is readily accomplished through palladium-catalyzed cross-coupling reactions. As mentioned previously, Suzuki coupling with various arylboronic acids is a highly effective method for introducing a wide range of aryl and heteroaryl substituents at the 2-position. chemrxiv.org

Similarly, other cross-coupling reactions can be employed to introduce alkyl side chains. For instance, a Negishi coupling with an organozinc reagent or a Stille coupling with an organotin reagent could be utilized, although these methods are less commonly reported for this specific substrate compared to the Suzuki coupling. The choice of coupling reaction often depends on the nature of the desired side chain and the functional group tolerance of the reaction conditions. The aldehyde group may require protection depending on the specific coupling partners and reaction conditions employed.

Applications of 2 Bromo 3,4 Dimethoxybenzaldehyde in Advanced Chemical Synthesis

Role in Pharmaceutical Intermediate Synthesis

The structural features of 2-Bromo-3,4-dimethoxybenzaldehyde make it an important starting material for the creation of various pharmaceutical intermediates. These intermediates are essential for the subsequent synthesis of active pharmaceutical ingredients (APIs).

Precursor for Active Pharmaceutical Ingredients (APIs) and Their Analogues

This compound is a key precursor in the synthesis of a variety of active pharmaceutical ingredients and their analogues. The presence of the aldehyde group allows for a wide range of chemical transformations, including oxidation, reduction, and condensation reactions. The bromo and dimethoxy substituents on the aromatic ring influence the electronic properties and steric hindrance of the molecule, enabling selective reactions at different positions. This controlled reactivity is instrumental in constructing the complex molecular architectures characteristic of many modern drugs.

The compound's utility is demonstrated in its role as a starting material for synthesizing compounds with potential biological activities. The brominated methoxyphenyl moiety is found in several natural alkaloids that exhibit antibacterial, antifungal, and antitumor properties. scielo.br The specific positioning of the bromine and methoxy (B1213986) groups on the benzaldehyde (B42025) ring is often critical to the biological activity of the final product. scielo.br

Scaffold for Drug Discovery Programs

In the field of drug discovery, molecular scaffolds form the core structure of a series of related compounds. This compound serves as a valuable scaffold due to its inherent structural motifs. mdpi.com Medicinal chemists can systematically modify the aldehyde and bromo functionalities to generate libraries of diverse compounds. This approach, known as privileged structure-based drug design, accelerates the discovery of new therapeutic agents. mdpi.com

The benzaldehyde core provides a rigid framework upon which various substituents can be introduced, allowing for the exploration of structure-activity relationships (SAR). For instance, the aldehyde group can be converted into other functional groups, such as amines or alcohols, while the bromine atom can participate in cross-coupling reactions to introduce new carbon-carbon or carbon-heteroatom bonds. This versatility allows for the fine-tuning of a molecule's pharmacological properties.

Synthesis of Noscapine (B1679977) Analogues and Related Antitubulin Agents

Noscapine, a naturally occurring alkaloid, has garnered attention for its potential as an anticancer agent that functions by inhibiting tubulin polymerization. This compound is a key building block in the synthesis of noscapine analogues. These synthetic derivatives are designed to improve upon the efficacy and pharmacological profile of the natural product.

The synthesis of these analogues often involves the condensation of this compound with other heterocyclic systems. The resulting compounds are then evaluated for their ability to interact with microtubules and inhibit cell proliferation. Research has shown that analogues derived from this bromo-dimethoxybenzaldehyde scaffold can exhibit significant cytotoxic effects on cancer cells by disrupting the microtubule network, which is essential for cell division. biosynth.com

Building Block for Ivabradine (B130884) Intermediates

Ivabradine is a medication used for the symptomatic management of heart-related chest pain and heart failure. The synthesis of ivabradine involves several key intermediates, and this compound plays a crucial role in the preparation of some of these precursors.

Specifically, this compound can be converted into 3-(2-bromo-4,5-dimethoxyphenyl)propanenitrile, a key intermediate in certain synthetic routes to ivabradine. google.comgoogle.com This transformation typically involves a series of reactions that extend the carbon chain from the aldehyde group. The resulting propanenitrile derivative is then further elaborated to construct the benzazepinone (B8055114) ring system characteristic of ivabradine. google.com The efficient synthesis of this intermediate is critical for the industrial production of ivabradine. google.comgoogle.com

IntermediatePrecursorApplication
3-(2-bromo-4,5-dimethoxyphenyl)propanenitrileThis compoundSynthesis of Ivabradine
Noscapine AnaloguesThis compoundAntitubulin Agents

Contributions to Materials Science

Beyond its applications in pharmaceuticals, this compound also contributes to the field of materials science, particularly in the development of new polymers.

Synthesis of Monomers for Polymer Chemistry

Monomers are the fundamental building blocks of polymers. The reactivity of this compound allows it to be used in the synthesis of specialized monomers. The aldehyde functionality can participate in polymerization reactions, such as polycondensation, while the bromo group can be utilized for post-polymerization modifications or to introduce specific properties into the polymer backbone.

Development of Advanced Organic Materials

This compound is a key precursor in the development of advanced organic materials. Its aldehyde functional group is reactive and participates in various condensation reactions, while the bromo-substituent provides a site for further functionalization, such as cross-coupling reactions. This dual reactivity makes it a valuable component for constructing complex, functional organic molecules that can be used as building blocks for larger, specialized materials. For instance, the chalcones synthesized from this aldehyde can be further polymerized or incorporated into other frameworks to create materials with specific electronic or optical properties. The presence of the dimethoxy groups also influences the solubility and electronic nature of the resulting molecules, which is a critical factor in the design of organic materials.

Precursor for Natural Product Analogues and Bioactive Chalcones

This benzaldehyde derivative is a significant starting material for synthesizing analogues of natural products and a wide array of bioactive chalcones, which are known for their broad spectrum of biological activities.

Synthesis of Chalcone (B49325) Derivatives

Chalcones are a class of compounds characterized by a 1,3-diaryl-2-propen-1-one backbone and are precursors to flavonoids. They are commonly synthesized via the Claisen-Schmidt condensation, a base-catalyzed reaction between an aromatic aldehyde and a ketone. nih.gov In this context, this compound serves as the aromatic aldehyde component.

The reaction typically involves condensing this compound with a substituted or unsubstituted acetophenone (B1666503) in the presence of a base like sodium hydroxide (B78521) or potassium hydroxide. researchgate.netmdpi.com The resulting chalcone possesses the 2-bromo-3,4-dimethoxyphenyl group as one of its aryl rings. The bromine atom on this ring remains available for subsequent chemical modifications, allowing for the creation of a diverse library of chalcone derivatives. google.com This synthetic versatility is crucial for developing new compounds with tailored properties. nih.gov

Table 1: General Synthesis of Chalcones from this compound

Reactant 1Reactant 2 (Ketone)Reaction TypeResulting Chalcone Structure
This compoundAcetophenoneClaisen-Schmidt Condensation1-(phenyl)-3-(2-bromo-3,4-dimethoxyphenyl)prop-2-en-1-one
This compound4'-HydroxyacetophenoneClaisen-Schmidt Condensation1-(4-hydroxyphenyl)-3-(2-bromo-3,4-dimethoxyphenyl)prop-2-en-1-one
This compound4'-AminoacetophenoneClaisen-Schmidt Condensation1-(4-aminophenyl)-3-(2-bromo-3,4-dimethoxyphenyl)prop-2-en-1-one

Analogues of Curcumin (B1669340) with Modified Bioactivity

Curcumin, a natural diarylheptanoid, is known for a wide range of biological activities, but its therapeutic application is often limited by poor bioavailability. globalresearchonline.net Researchers synthesize curcumin analogues to improve its pharmacological profile. globalresearchonline.netscialert.net this compound is a valuable starting material for creating such analogues. Standard methods for synthesizing curcuminoids involve the condensation of a substituted benzaldehyde with 2,4-pentanedione. nih.govgoogle.com

By using this compound in this synthesis, a curcumin analogue is produced where one or both of the terminal phenyl rings are replaced by a 2-bromo-3,4-dimethoxyphenyl group. This structural modification significantly alters the electronic and steric properties of the molecule compared to natural curcumin, which features 4-hydroxy-3-methoxyphenyl groups. These changes can lead to analogues with modified bioactivity, potentially offering enhanced potency or novel therapeutic effects. nih.govnih.gov

Incorporation into Benzimidazole-Based Systems

Benzimidazoles are a class of heterocyclic compounds that are core structures in many pharmaceuticals. nih.gov The synthesis of 2-substituted benzimidazoles can be achieved through the condensation of o-phenylenediamine (B120857) with an aldehyde. nih.govrsc.org In this reaction, this compound can serve as the aldehyde component.

The reaction involves heating the aldehyde with an o-phenylenediamine derivative, often in the presence of an acid catalyst or an oxidizing agent, to facilitate cyclization and aromatization. The resulting product is a 2-(2-bromo-3,4-dimethoxyphenyl)benzimidazole. The bromine atom on the phenyl ring provides a handle for further synthetic transformations, such as palladium-catalyzed cross-coupling reactions, enabling the creation of more complex and functionally diverse benzimidazole (B57391) derivatives. rsc.org

Table 2: General Synthesis of Benzimidazoles from this compound

Reactant 1Reactant 2Reaction TypeResulting Product Core Structure
This compoundo-PhenylenediamineCondensation/Cyclization2-(2-bromo-3,4-dimethoxyphenyl)-1H-benzo[d]imidazole
This compound4,5-Dimethyl-1,2-phenylenediamineCondensation/Cyclization5,6-dimethyl-2-(2-bromo-3,4-dimethoxyphenyl)-1H-benzo[d]imidazole

Computational Chemistry and Theoretical Investigations of 2 Bromo 3,4 Dimethoxybenzaldehyde Derivatives

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. uci.edu It has been widely applied to understand the properties of various molecules, including derivatives of 2-Bromo-3,4-dimethoxybenzaldehyde. scielo.brnih.gov DFT calculations allow for the prediction of molecular geometries, electronic properties, and spectroscopic data, offering a theoretical framework that complements experimental findings. nih.gov

Analysis of Electronic Structure and Properties

DFT calculations, such as those performed at the CAM-B3LYP/6-311++G(d,p) level of theory, have been utilized to assess the electronic properties of brominated dimethoxybenzaldehydes. scielo.br These studies provide information on how the position of the bromine atom influences the electronic environment of the molecule. The electron density, a fundamental variable in DFT, is key to defining concepts of chemical reactivity. scielo.br By analyzing the distribution of electron density, researchers can gain insights into the stable geometry and interaction mechanisms of the molecule. nih.gov

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gap)

Frontier Molecular Orbital (FMO) theory is a fundamental concept in understanding chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comlibretexts.org The HOMO is the orbital that acts as an electron donor (nucleophile), while the LUMO acts as an electron acceptor (electrophile). youtube.comresearchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining molecular stability and reactivity. nih.gov

A smaller HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. researchgate.net For brominated dimethoxybenzaldehydes, FMO analysis helps in predicting their chemical behavior and the ease of electron transfer within the molecule. scielo.brnih.gov Theoretical calculations provide the energies of these orbitals, which are essential for deriving various chemical descriptors. scielo.br

Table 1: Frontier Molecular Orbital Data

ParameterDescriptionSignificance
HOMO Highest Occupied Molecular OrbitalRepresents the ability to donate an electron. researchgate.net
LUMO Lowest Unoccupied Molecular OrbitalRepresents the ability to accept an electron. researchgate.net
HOMO-LUMO Gap Energy difference between HOMO and LUMOIndicates molecular stability and reactivity. A smaller gap implies higher reactivity.

This table provides a general overview of FMO parameters. Specific energy values for this compound would require dedicated computational studies.

Molecular Electrostatic Potential (MEP) Maps for Reactivity Prediction

Molecular Electrostatic Potential (MEP) maps are three-dimensional diagrams that illustrate the charge distribution of a molecule. libretexts.org They are invaluable tools for predicting how molecules will interact with one another. libretexts.orgyoutube.com MEP maps show regions of positive and negative electrostatic potential, which correspond to areas that are likely to be attacked by nucleophiles and electrophiles, respectively.

In MEP maps, colors are used to represent different potential values. Typically, red indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue indicates regions of low electron density (positive potential), which are prone to nucleophilic attack. youtube.com Green and yellow areas represent intermediate potential. For derivatives of this compound, MEP analysis can identify the most reactive sites on the molecule, providing insights into its chemical behavior and potential for intermolecular interactions. scielo.brscispace.com

Quantum Descriptors: Electronegativity, Chemical Potential, Hardness, Softness, and Electrophilicity Index

From the energies of the frontier molecular orbitals, several quantum chemical descriptors can be calculated to further quantify the reactivity of a molecule. These descriptors provide a deeper understanding of the molecule's stability and reaction tendencies.

Electronegativity (χ): A measure of an atom's ability to attract shared electrons in a chemical bond.

Chemical Potential (μ): Related to the escaping tendency of electrons from an equilibrium system. It is the negative of electronegativity. scielo.br

Chemical Hardness (η): A measure of resistance to deformation or change in electron distribution. Molecules with a large HOMO-LUMO gap are considered hard. scielo.brnih.gov

Chemical Softness (S): The reciprocal of chemical hardness. Soft molecules are more reactive. nih.gov

Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons. It quantifies the electrophilic character of a species. scielo.br

Table 2: Quantum Chemical Descriptors

DescriptorFormulaSignificance
Electronegativity (χ) χ ≈ (I + A) / 2Measures the power of an atom or group of atoms to attract electrons.
Chemical Potential (μ) μ ≈ -(I + A) / 2Describes the tendency of electrons to escape from a system. scielo.br
Chemical Hardness (η) η ≈ (I - A) / 2Indicates resistance to change in electron configuration. scielo.br
Chemical Softness (S) S = 1 / ηReciprocal of hardness, indicating higher reactivity.
Electrophilicity Index (ω) ω = μ² / (2η)Measures the propensity of a species to accept electrons. scielo.br

Note: I = -E(HOMO) and A = -E(LUMO) are the ionization potential and electron affinity, respectively.

These descriptors, derived from DFT calculations, offer a comprehensive picture of the chemical reactivity and stability of this compound derivatives. nih.gov

Reaction Mechanism Studies Using Computational Methods

Computational methods, particularly DFT, are also employed to study the mechanisms of chemical reactions. researchgate.net By modeling the potential energy surface of a reaction, researchers can identify transition states, intermediates, and products, thereby elucidating the most favorable reaction pathways. researchgate.net

Elucidation of Electrophilic Aromatic Substitution Pathways

The bromination of dimethoxybenzaldehyde derivatives is a classic example of an electrophilic aromatic substitution reaction. sunankalijaga.orgsunankalijaga.org Computational studies can provide detailed insights into the mechanism of this reaction. By calculating the energies of the reactants, intermediates (such as the sigma complex or arenium ion), transition states, and products, the reaction's feasibility and regioselectivity can be predicted.

For instance, theoretical studies can help determine why the bromine atom is directed to a specific position on the aromatic ring. This is influenced by the directing effects of the existing methoxy (B1213986) and aldehyde groups. The computational models can quantify the activation energies for substitution at different positions, revealing the most kinetically and thermodynamically favored pathway. This level of detail is crucial for optimizing reaction conditions and understanding the underlying principles of the synthesis.

Supramolecular Interactions and Crystal Packing Analysis

Hirshfeld Surface Analysis and 2D Fingerprint Plots

Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions within a crystal. nih.govnih.gov This method maps the electron distribution of a molecule within its crystalline environment, allowing for the identification and characterization of close contacts between neighboring molecules. nih.gov

For brominated dimethoxybenzaldehyde derivatives, Hirshfeld surface analysis helps in understanding the influence of the bromine atom's position on the crystal packing. scielo.br The analysis generates 2D fingerprint plots, which provide a summary of the intermolecular contacts. researchgate.netnih.gov In a study of 6-bromo-2,3-dimethoxybenzaldehyde (B1228148) and 5-bromo-2,3-dimethoxybenzaldehyde, the fingerprint plots revealed that H⋯H and H⋯O interactions were the most significant contributors to the crystal packing. researchgate.net Specifically, H⋯H interactions accounted for 35.3% and 36.7% of the total Hirshfeld surface for the two compounds, respectively, while H⋯O interactions contributed 26.4% and 21.5%. researchgate.net These plots also identified the presence of C⋯C and Br⋯Br interactions. researchgate.net

Hydrogen Bonding and Halogen Bonding Interactions

Hydrogen bonds and halogen bonds are key directional interactions that play a significant role in determining the supramolecular architecture of crystals. nih.govmdpi.com In the crystal structures of brominated dimethoxybenzaldehyde derivatives, C–H⋯O hydrogen bonds are a common feature that stabilizes the packing. researchgate.netscielo.br For example, in both 6-bromo-2,3-dimethoxybenzaldehyde and 5-bromo-2,3-dimethoxybenzaldehyde, intramolecular and intermolecular C–H⋯O hydrogen bonds have been identified. researchgate.net

Interestingly, the position of the bromine atom can influence the presence of other types of interactions. For instance, only the 6-bromo-2,3-dimethoxybenzaldehyde isomer was found to exhibit halogen-type interactions. scielo.br Halogen bonds, where a halogen atom acts as an electrophilic species, are a recognized tool in crystal engineering for building robust supramolecular networks. nih.gov

Hyperconjugation and Energy Framework Analysis

Hyperconjugation energies can be calculated to assess the stability of intermolecular interactions within a crystal. researchgate.net This analysis provides a quantitative measure of the strength of these interactions. researchgate.net

Energy framework analysis offers a visual representation of the interaction energies between molecules in a crystal. journalcsij.commdpi.com This method calculates the electrostatic, polarization, dispersion, and exchange-repulsion energies between molecular pairs. mdpi.com Studies on related crystalline compounds have shown that dispersion forces often play a dominant role in the stabilization of the molecular packing. journalcsij.commdpi.com The energy frameworks are typically visualized as cylinders connecting the centroids of interacting molecules, with the radius of the cylinder proportional to the strength of the interaction energy. mdpi.com

Molecular Modeling and Docking Studies for Biological Activity Prediction

Computational techniques, particularly molecular docking, are widely used to predict and understand the biological activities of chemical compounds. nih.govmdpi.comresearchgate.net These studies involve simulating the interaction of a small molecule (ligand) with the binding site of a biological macromolecule, such as a protein or enzyme. nih.gov

For derivatives of this compound, molecular docking can be employed to explore their potential as, for example, enzyme inhibitors. innovareacademics.in The process involves generating a 3D model of the compound and "docking" it into the active site of a target protein. The binding affinity and the specific interactions (like hydrogen bonds and hydrophobic contacts) between the compound and the protein are then analyzed to predict its inhibitory potential. nih.govresearchgate.net

For example, in a study of other bromo-substituted compounds, docking simulations were used to investigate their anti-inflammatory potential by targeting cyclooxygenase (COX) enzymes. nih.gov Similarly, the antibacterial activity of chalcone (B49325) derivatives has been explored by docking them into the active sites of bacterial enzymes like dihydrofolate reductase (DHFR). nih.gov The binding energies calculated from these simulations provide an estimate of the compound's efficacy. nih.gov Such in silico studies are valuable for screening potential drug candidates and guiding the synthesis of new, more potent derivatives. nih.govmdpi.com

Advanced Analytical Characterization Techniques in Research on 2 Bromo 3,4 Dimethoxybenzaldehyde

Spectroscopic Methodologies for Structural Elucidation

Spectroscopic techniques are fundamental in determining the molecular structure of 2-Bromo-3,4-dimethoxybenzaldehyde by probing the interaction of the molecule with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR data reveals the number of different types of protons, their electronic environment, and their proximity to other protons. In a typical ¹H NMR spectrum of this compound, distinct signals corresponding to the aldehydic proton, the aromatic protons, and the methoxy (B1213986) group protons would be observed.

¹³C NMR spectroscopy provides information on the different carbon environments within the molecule. For this compound, distinct peaks would be expected for the carbonyl carbon of the aldehyde, the aromatic carbons (both those bonded to hydrogen and those substituted), and the carbons of the two methoxy groups.

Table 1: Representative NMR Data for this compound
NucleusChemical Shift (δ) in ppm (Solvent)MultiplicityAssignment
¹H~10.3SingletAldehydic proton (-CHO)
¹H~7.4-7.9MultipletAromatic protons
¹H~3.9SingletMethoxy protons (-OCH₃)
¹³C~188-195Carbonyl carbon (C=O)
¹³C~111-154Aromatic carbons
¹³C~56-62Methoxy carbons (-OCH₃)

Infrared (IR) and Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

Infrared (IR) and Fourier-Transform Infrared (FTIR) spectroscopy are utilized to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. sunankalijaga.org In the analysis of this compound, characteristic absorption bands confirm the presence of key functional groups. sunankalijaga.org A strong absorption peak is typically observed for the carbonyl (C=O) group of the aldehyde. sunankalijaga.org Additionally, vibrations corresponding to the C-H bonds of the aromatic ring and the methoxy groups, as well as the C-O stretching of the ether linkages and the C-Br bond, will be present. sunankalijaga.org

Table 2: Key IR/FTIR Absorption Bands for this compound
Functional GroupTypical Wavenumber (cm⁻¹)Intensity
C=O (Aldehyde)1674 sunankalijaga.orgStrong
C=C (Aromatic)1589 and 1504 sunankalijaga.orgMedium to Weak
C-O (Ether)1273 and 1157 sunankalijaga.orgStrong
C-Br1018 sunankalijaga.orgMedium to Weak

Mass Spectrometry (MS) Techniques (GC-MS, LC-MS, HR-EIMS)

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. sunankalijaga.org When coupled with chromatographic methods like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS), it also provides separation and identification of components in a mixture. sunankalijaga.orgoup.com

In the mass spectrum of this compound, the molecular ion peak (M+) would be observed, and due to the presence of bromine, a characteristic isotopic pattern (M+ and M+2 peaks of nearly equal intensity) would be evident. sunankalijaga.org High-Resolution Electron Ionization Mass Spectrometry (HR-EIMS) can provide the exact mass of the molecule, further confirming its elemental formula. researchgate.net A study utilizing GC-MS for the analysis of 2-bromo-4,5-dimethoxybenzaldehyde (B182550), a related isomer, showed a dominant peak with a retention time of 13.3 minutes and a molecular ion (M+) at m/z 244, corresponding to the mass of the target molecule with the ⁷⁹Br isotope. sunankalijaga.org

Chromatographic Separation Techniques

Chromatographic techniques are essential for separating this compound from reaction mixtures and for assessing its purity.

High-Performance Liquid Chromatography (HPLC, RP-HPLC, NP-HPLC)

High-Performance Liquid Chromatography (HPLC) is a premier technique for the separation, identification, and quantification of compounds. Depending on the stationary phase and mobile phase used, different modes of HPLC can be employed.

Reversed-Phase HPLC (RP-HPLC) is commonly used, where a nonpolar stationary phase is paired with a polar mobile phase. This method is suitable for separating moderately polar compounds like this compound. The purity of related compounds has been analyzed using RP-HPLC with a C18 column and a mobile phase gradient. mdpi.com

Normal-Phase HPLC (NP-HPLC) utilizes a polar stationary phase and a nonpolar mobile phase and can also be applied for the separation of such compounds.

The choice between RP-HPLC and NP-HPLC depends on the specific sample matrix and the impurities that need to be separated. A study on a bioactive nitrocompound demonstrated the use of HPLC-UV for stability and selectivity determination, where the compound was subjected to various degradation conditions. researchgate.net

Gas Chromatography (GC) and Comprehensive Two-Dimensional GC (GCxGC)

Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. psu.edu For a compound like this compound, GC can be used to assess its purity and identify any volatile impurities. psu.edu The compound is vaporized and passed through a column, and the components are separated based on their boiling points and interactions with the stationary phase. psu.edu In one study, GC-MS analysis of a mixture containing a brominated phenethylamine (B48288) and its precursor showed on-column reaction products, highlighting the complexities that can arise during analysis. psu.edu

Comprehensive two-dimensional gas chromatography (GCxGC) offers enhanced separation power compared to conventional GC. This technique is particularly useful for analyzing complex samples containing numerous components, such as isomeric impurities that may be present in a sample of this compound. Research on bromofluoro benzaldehyde (B42025) isomers has shown the utility of advanced GC techniques for their separation and quantification. rsc.org

Supercritical Fluid Chromatography (SFC)

SFC has emerged as a valuable tool for the analysis of various organic compounds, including aromatic aldehydes. nih.gov The technique is particularly well-suited for separating complex mixtures and can be hyphenated with mass spectrometry (SFC-MS) for enhanced detection and identification. nih.govlcms.cztsu.ge In the analysis of compounds similar to this compound, such as other oxygenated polycyclic aromatic compounds, SFC has demonstrated high peak capacities and improved resolution. nih.gov The elution order in SFC is primarily influenced by the polarity of the analytes. nih.gov For instance, in the analysis of a mixture of oxygenated compounds, the general elution order was observed as furans < aldehydes ≤ ketones < phenols ≤ carboxylic acids. nih.gov

The choice of stationary phase and modifier (an organic solvent mixed with the supercritical CO2) is crucial for achieving optimal separation. shimadzu.comnih.gov For example, a 2-picolylamine column with methanol (B129727) as a modifier has been shown to provide high peak capacities, while using ethanol (B145695) with 0.1% formic acid can lead to better resolution and signal-to-noise ratios. nih.gov The versatility of SFC allows for the analysis of a wide range of compounds, from non-polar to moderately polar, by adjusting the mobile phase composition and column chemistry. shimadzu.com

Recent studies have highlighted the utility of SFC in analyzing complex environmental and biological samples. nih.govnih.gov For instance, SFC coupled with high-resolution mass spectrometry (SFC-HRMS) has been successfully used to identify previously undetected micropollutants in wastewater effluents. nih.gov This demonstrates the potential of SFC for the trace analysis of compounds like this compound in various matrices.

Table 1: Illustrative SFC Parameters for Analysis of Aromatic Aldehydes

ParameterExample Condition 1Example Condition 2
Stationary Phase 2-picolylamineEthylene-bridged silica (B1680970)
Mobile Phase Supercritical CO2 with MethanolSupercritical CO2 with Ethanol and 0.1% Formic Acid
Detection UV, ESI-QTOF-MSUV, ESI-QTOF-MS

This table provides hypothetical examples based on typical SFC conditions for similar compounds and does not represent a specific analysis of this compound.

Derivatization Strategies for Enhanced Analytical Performance

Derivatization is a chemical modification technique used to convert an analyte into a product (derivative) that has improved properties for analysis, such as increased volatility, stability, or detectability. chromtech.comresearchgate.net

Alkylation, Silylation, Acylation, and Chiral Derivatizations for Stability and Sensitivity

For compounds like this compound, which possess a reactive aldehyde group, derivatization can be essential for certain analytical techniques, particularly gas chromatography (GC). youtube.com

Alkylation involves the replacement of an active hydrogen with an alkyl group. chromtech.com This process can reduce the polarity of a molecule and is often used for compounds with acidic hydrogens like phenols and carboxylic acids. chromtech.com For aldehydes, alkylation can be part of a multi-step derivatization process. youtube.com

Silylation is one of the most common derivatization techniques for GC analysis. chromtech.com It involves replacing an active hydrogen with a silyl (B83357) group, typically a trimethylsilyl (B98337) (TMS) group. chromtech.comresearchgate.net This increases the volatility and thermal stability of polar compounds containing -OH, -NH, and -SH groups. researchgate.net While aldehydes themselves don't have an active hydrogen for direct silylation, they can undergo reactions like reduction to an alcohol followed by silylation. More commonly for aldehydes and ketones, a two-step process involving methoximation followed by silylation is employed. youtube.com Methoximation protects the aldehyde or keto group and prevents tautomerization, leading to a single, stable derivative. youtube.com

Acylation is another method to create less polar and more volatile derivatives. chromtech.com It is particularly effective for highly polar functional groups. chromtech.com

Chiral Derivatization is employed when it is necessary to separate enantiomers (non-superimposable mirror images) of a chiral compound. While this compound itself is not chiral, this technique is crucial for the analysis of chiral derivatives that might be synthesized from it. Chiral derivatizing agents react with the enantiomers to form diastereomers, which have different physical properties and can be separated by standard chromatographic techniques like GC or SFC. waters.comyoutube.com SFC, in particular, has shown significant advantages for chiral separations due to its high efficiency and the use of non-toxic mobile phases. waters.comtsu.ge

Table 2: Common Derivatization Reagents and Their Applications

Derivatization TypeReagent ExampleTarget Functional GroupsPurpose
Alkylation Diazomethane, Alkyl halidesCarboxylic acids, PhenolsIncrease volatility, Improve stability
Silylation BSTFA, MSTFAAlcohols, Amines, ThiolsIncrease volatility, Improve thermal stability
Acylation Acetic anhydride (B1165640), Trifluoroacetic anhydrideAlcohols, AminesIncrease volatility, Enhance detectability (e.g., ECD)
Chiral Derivatization Mosher's acid, Chiral aminesAlcohols, AminesSeparate enantiomers

This table provides general examples of derivatization techniques and their applications.

X-ray Diffraction (XRD) for Solid-State Structural Determination

X-ray Diffraction (XRD) is a powerful non-destructive technique used to determine the atomic and molecular structure of a crystal. By analyzing the diffraction pattern of X-rays passing through a single crystal, it is possible to determine the precise arrangement of atoms in the crystal lattice.

The synthesis of a related compound, 2-bromo-4,5-dimethoxybenzaldehyde, has been reported, and its structure was confirmed by methods including GC-MS and FTIR, with a melting point of 142-144 °C. sunankalijaga.orgsunankalijaga.org Another study reports a melting point of 151-152 °C for the same compound. google.com X-ray crystallographic analysis of other brominated aromatic compounds, such as (E)-7-bromo-2-(4-methoxybenzylidene)-3,4-dihydronaphthalen-1(2H)-one, reveals detailed information about bond lengths, torsion angles, and intermolecular interactions in the solid state. researchgate.net

Should single crystals of this compound be obtained, XRD analysis would provide definitive information on its crystal system, space group, unit cell dimensions, and the precise three-dimensional arrangement of its atoms. This data is invaluable for understanding its physical properties and intermolecular interactions in the solid state.

Table 3: Illustrative Crystallographic Data for Related Compounds

CompoundCrystal SystemSpace GroupReference
3,4-Dimethoxybenzaldehyde (B141060)OrthorhombicPna2(1) researchgate.net
(3,4-dimethoxybenzylidene)propanedinitrileTriclinicP-1 irphouse.com
(E)-7-bromo-2-(4-methoxybenzylidene)-3,4-dihydronaphthalen-1(2H)-oneMonoclinicP2(1)/n researchgate.net

This table presents crystallographic data for compounds structurally related to this compound to illustrate the type of information obtained from XRD studies.

Green Chemistry Approaches in the Synthesis of Brominated Benzaldehydes

Development of Eco-Friendly Bromination Procedures

Traditional bromination methods often involve hazardous reagents and conditions. The development of greener alternatives is a key focus of modern synthetic chemistry.

Avoiding Corrosive Molecular Bromine

Molecular bromine (Br₂), while an effective brominating agent, is highly toxic, corrosive, and poses significant handling and transportation risks. nih.govwordpress.com Its use can lead to the formation of hazardous byproducts and presents challenges in achieving high selectivity, especially in complex molecules. nih.gov The drive towards safer and more sustainable chemical processes has spurred the development of alternative brominating agents and methodologies to circumvent the direct use of liquid bromine. wordpress.comnih.govrsc.org

Utilization of Oxidizing Agents for In Situ Bromine Generation (e.g., KBrO₃)

A prominent green strategy involves the in situ generation of bromine, which avoids the storage and handling of large quantities of molecular bromine. nih.gov This can be achieved by oxidizing bromide salts with a suitable oxidizing agent. Potassium bromate (B103136) (KBrO₃), in an acidic medium, serves as a powerful oxidizing agent for this purpose. researchgate.net This method has been successfully applied to the bromination of aromatic compounds containing deactivating groups, such as benzaldehyde (B42025) derivatives. researchgate.net The reaction between potassium bromate and an acid generates the active brominating species directly in the reaction mixture. researchgate.net Studies have shown that sodium bromate (NaBrO₃) can be used similarly to KBrO₃, offering a potential cost advantage. researchgate.net

For instance, the bromination of substrates like nitrobenzene (B124822) and benzoic acid using sodium bromate in the presence of a strong acid has resulted in high yields (85-98%). researchgate.net This approach has also been suggested for the bromination of other deactivated aromatic compounds. researchgate.net

Alternative Reagents (e.g., Ceric Ammonium (B1175870) Nitrate (B79036) and Potassium Bromide)

Another innovative approach utilizes a combination of ceric ammonium nitrate (CAN) and potassium bromide (KBr). lookchem.comresearchgate.netresearchgate.net CAN, a powerful and efficient oxidizing reagent, can oxidize bromide ions to generate bromine radicals. lookchem.comresearchgate.net This method has been effectively used for the bromination of various organic compounds, including alkenes and aromatic aldehydes. lookchem.comresearchgate.netbohrium.com The reaction is typically carried out in a two-phase system, such as water and dichloromethane (B109758), and proceeds under mild conditions at room temperature. lookchem.comresearchgate.net The use of CAN as a catalyst in the presence of silica (B1680970) gel has also been reported to efficiently brominate substituted aromatic aldehydes. bohrium.com

Table 1: Comparison of Bromination Reagents

Reagent/SystemAdvantagesDisadvantagesKey Findings
**Molecular Bromine (Br₂) **Effective brominating agentHighly toxic, corrosive, hazardous to handle nih.govwordpress.comOften requires catalysts for selectivity cambridgescholars.com
Potassium Bromate (KBrO₃)/Acid In situ generation of bromine, avoids handling Br₂ nih.govRequires strong acidHigh yields (85-98%) for deactivated aromatics researchgate.net
Ceric Ammonium Nitrate (CAN)/KBr Mild reaction conditions, high efficiency lookchem.comresearchgate.netMay require a two-phase solvent systemEffective for a range of substrates including aldehydes researchgate.netbohrium.com

Solvent Selection and Environmentally Benign Reaction Media

The choice of solvent is a critical factor in the environmental impact of a chemical process. Green chemistry principles advocate for the use of non-toxic, renewable, and easily recyclable solvents.

Use of Green Solvents (e.g., Ethanol (B145695), Water, PEG-400)

The search for greener solvents has led to the investigation of alternatives to traditional, often hazardous, organic solvents like carbon tetrachloride and chloroform. researchgate.netreddit.com

Ethanol: As a bio-based and relatively non-toxic solvent, ethanol is an attractive green alternative. reddit.comresearchgate.net However, its reactivity with bromine under certain conditions, leading to oxidation, can be a limitation. researchgate.net Despite this, it has been explored as a medium for certain bromination reactions. researchgate.netyoutube.com

Water: Water is an ideal green solvent due to its abundance, non-toxicity, and non-flammability. quora.comresearchgate.netrsc.org Bromination reactions in aqueous media have been developed, often showing enhanced reactivity and selectivity. researchgate.netrsc.org For example, the use of a CaBr₂–Br₂ system in water has been reported for the efficient bromination of various aromatic compounds at room temperature without the need for metal catalysts or acidic additives. rsc.org

Polyethylene Glycol (PEG-400): PEG-400 is a non-toxic, biodegradable, and recyclable polymeric solvent that has gained attention as a green reaction medium. researchgate.netjocpr.comnih.govnih.gov Its ability to dissolve a wide range of organic and inorganic compounds makes it a versatile solvent for various organic transformations, including the synthesis of heterocyclic compounds. jocpr.comnih.govnih.gov PEG-400 has been successfully employed as a medium for nucleophilic substitution reactions and multi-component syntheses. nih.govresearchgate.net

Solvent-Free Synthetic Methodologies (e.g., Grinding Technique)

An even more environmentally friendly approach is to eliminate the use of solvents altogether. Solvent-free reactions, often facilitated by techniques like mechanical grinding or milling, offer significant advantages in terms of waste reduction and operational simplicity. rsc.orgjocpr.com

The grinding technique involves the mixing and grinding of solid reactants, sometimes with a catalytic amount of a reagent, in a mortar and pestle. jocpr.com This method has been successfully applied to various organic reactions, including brominations. rsc.orgresearchgate.net For instance, the solvent-free bromination of 1,3-dicarbonyl compounds and phenols has been achieved with high efficiency using sodium bromide and Oxone® under mechanical milling conditions. rsc.org This approach, sometimes referred to as "grind-and-heat," is a low-cost and operationally simple method that does not require specialized equipment. chemrxiv.org

Table 2: Comparison of Reaction Media for Bromination

Reaction MediumAdvantagesDisadvantagesExample Application
Ethanol Bio-based, relatively non-toxic reddit.comCan be oxidized by bromine researchgate.netBenzylic bromination with NBS reddit.com
Water Abundant, non-toxic, non-flammable quora.comresearchgate.netrsc.orgLimited solubility of some organic substratesBromination with CaBr₂–Br₂ system rsc.org
PEG-400 Non-toxic, biodegradable, recyclable researchgate.netjocpr.comnih.govCan be viscous, requiring heating for some reactionsSynthesis of quinazoline (B50416) derivatives jocpr.com
Solvent-Free (Grinding) Eliminates solvent waste, simple procedure rsc.orgjocpr.comNot suitable for all reaction typesBromination with NaBr and Oxone® rsc.org

Application of Ionic Liquids as Reaction Media

Ionic liquids (ILs) are salts that exist in a liquid state at or near room temperature. nih.govjuniperpublishers.com They have garnered significant attention as "green" solvents in chemical synthesis due to their unique physicochemical properties, including negligible vapor pressure, non-flammability, high thermal stability, and recyclability. nih.govrsc.org These characteristics allow them to replace hazardous and volatile organic compounds (VOCs) that contribute to environmental pollution. juniperpublishers.comrsc.org In the context of organic synthesis, ILs can function not only as benign reaction media but also as catalysts, enhancing reaction rates and selectivity. nih.govjuniperpublishers.com

The synthesis of ILs typically involves a two-step process: the formation of the desired cation, often through the quaternization of an amine, followed by an anion exchange. juniperpublishers.com Their versatility has been demonstrated in a wide array of organic reactions, including Friedel-Crafts acylations, Stille cross-coupling reactions, and Aldol (B89426) condensations. tcichemicals.com For instance, the use of 1-butyl-3-methylimidazolium tetrafluoroborate (B81430) (bmimBF₄) as a solvent for Friedel-Crafts reactions has shown to improve product selectivity compared to conventional solvents like acetonitrile. tcichemicals.com Similarly, in hydrohalogenation reactions, ionic liquids can serve as both the solvent and the halogen source, streamlining the synthesis process. messiah.edu

While specific literature detailing the synthesis of 2-Bromo-3,4-dimethoxybenzaldehyde using ionic liquids is not prevalent, the established success of ILs in electrophilic aromatic brominations and other syntheses involving benzaldehyde derivatives suggests their high potential in this area. messiah.edu Employing an ionic liquid could mitigate the risks associated with traditional brominating agents and solvents, offering a safer and more sustainable pathway.

Table 1: Comparison of Properties of Ionic Liquids and Traditional Organic Solvents

PropertyIonic Liquids (e.g., [BMIM][BF4])Traditional Solvents (e.g., Dichloromethane, Acetic Acid)
Vapor PressureExtremely low / NegligibleHigh (Volatile)
FlammabilityGenerally non-flammableOften flammable
Thermal StabilityHighVariable, often lower
ToxicityVariable, but can be designed to be lowOften toxic and hazardous
RecyclabilityHigh; can often be reused multiple timesDifficult and energy-intensive
Role in ReactionCan act as solvent, catalyst, and/or reagentPrimarily acts as a solvent

Energy Efficient Processes

Microwave Irradiation in Organic Synthesis

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool in green chemistry, offering significant advantages over conventional heating methods. youtube.comnih.gov By utilizing microwave energy, this technique facilitates rapid and uniform internal heating of the reaction mixture through mechanisms of dipolar polarization and ionic conduction. youtube.comnih.gov The primary benefits include dramatic reductions in reaction times (from hours to minutes), increased product yields, and often cleaner reactions with fewer side products. nih.govnih.govnih.gov

This energy-efficient approach has been successfully applied to a vast range of organic transformations. nih.gov A notable application is the selective monobromination of aromatic carbonyl compounds using N-bromosuccinimide (NBS) catalyzed by p-toluenesulfonic acid, which can be completed within 30 minutes under microwave irradiation. researchgate.net Furthermore, syntheses involving substituted benzaldehydes, such as 3,4-dimethoxybenzaldehyde (B141060), have been effectively carried out using microwave assistance, demonstrating the technology's relevance to the synthesis of precursors for this compound. rsc.orgoatext.com The synthesis of heterocyclic compounds from brominated precursors has also been shown to be significantly more efficient under microwave conditions, highlighting the broad applicability of this method. nih.govnih.gov

Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis of a Benazepril Intermediate

Data adapted from a study on the synthesis of ethyl 3-phthalimido-2,3,4,5-tetrahydro-1H- osaka-u.ac.jp-benzazepin-2-one-1-acetate from its precursor. nih.gov

Reaction StepMethodReaction TimeYield (%)
Step 1: Phthalimide additionConventional (Heating at 80-85°C)18 hours70%
Microwave (70W)4 minutes65%
Step 2: Acetate (B1210297) additionConventional (Heating at 80-85°C)18 hours68%
Microwave (70W)4 minutes65%

Concentrated Solar Radiation as an Energy Source

Harnessing solar energy for chemical synthesis represents a frontier in green chemistry, aiming to utilize an inexhaustible and non-polluting energy source. osaka-u.ac.jp Research has demonstrated the feasibility of conducting various organic reactions using sunlight, either through direct photo-activation or photocatalysis. osaka-u.ac.jpacs.org One relevant study established an eco-friendly method for the autoxidation of aldehydes into their corresponding carboxylic acids or peracids using only sunlight and oxygen, without any additives or photocatalysts. osaka-u.ac.jp This method's applicability to a broad range of aromatic aldehydes showcases its potential for modifying precursors like 3,4-dimethoxybenzaldehyde.

Furthermore, solar energy is effectively used in photocatalytic processes. For example, the synthesis of polymer-semiconductor composites has been achieved through solar-assisted photopolymerization, where sunlight serves as both the initiator for the reaction and the energy source for subsequent applications like environmental remediation. acs.orgacs.org While the direct synthesis of this compound using concentrated solar radiation is an area for future research, these existing studies provide a strong proof-of-concept for using solar power in related transformations, offering a truly sustainable energy alternative.

Catalytic Approaches in Green Synthesis

Natural Catalysts (e.g., Lemon Juice)

The use of natural, biodegradable, and non-toxic catalysts is a core principle of green chemistry. These catalysts offer an environmentally benign alternative to traditional metal-based or harsh acid/base catalysts. A compelling example is the use of mandelic acid, a natural compound found in almonds, to catalyze the regioselective aromatic bromination of various substrates. nsf.govacs.org

In this method, mandelic acid or other α-hydroxy acids act as Lewis basic catalysts, interacting with a bromine source like N-bromosuccinimide (NBS). nsf.gov This interaction occurs via halogen bonding, which enhances the electrophilic character of the bromine atom, thereby activating it for electrophilic aromatic substitution. nsf.govacs.org This catalytic system operates under remarkably mild conditions—at room temperature and often in water—and provides the desired brominated products with high regioselectivity and yield. nsf.gov Given that 3,4-dimethoxybenzaldehyde is an activated aromatic compound, this natural catalyst system presents a highly promising and green route for its conversion to this compound.

Table 3: Efficacy of Lactic Acid Derivatives in Catalyzing Aromatic Bromination

Data adapted from a study on the bromination of 1,3-dimethoxybenzene (B93181) with NBS. nsf.gov

Catalytic Additive (20 mol%)Reaction Conversion (%)
None&lt;5
Lactic Acid50
Ethyl Lactate65
Mandelic Acid85
Citric Acid70

Recyclable Catalyst Systems

The development of recyclable catalysts is crucial for sustainable chemistry, as it minimizes waste, reduces costs, and prevents the release of potentially toxic metals into the environment. bnl.govnih.gov Homogeneous catalysts, while often highly selective, are difficult to separate from the reaction mixture. To overcome this, strategies have been developed to facilitate their recovery and reuse.

One innovative approach involves a catalyst that is soluble during the reaction but precipitates upon consumption of the reactants, allowing for simple separation by decantation. bnl.govnih.gov For example, a tungsten-based catalyst developed for the hydrosilylation of ketones demonstrates this property, retaining its activity for multiple cycles. bnl.gov Another major area is heterogeneous catalysis, where the active catalyst is immobilized on a solid support. researchgate.netmdpi.com Examples include:

Nano-Ag on graphitic carbon nitride (g-C₃N₄): A highly efficient and recyclable catalyst for the chlorination, bromination, and iodination of terminal alkynes. mdpi.com

Copper(I) acetate on silica: A heterogeneous system used for azide-alkyne cycloaddition reactions, which can be easily recovered and reused. mdpi.com

Palladium on polysulfonamide: Porous polymers can act as supports for metal nanoparticles, creating robust and recyclable catalysts for coupling reactions. researchgate.net

Table 4: Examples of Recyclable Catalyst Systems in Organic Synthesis

Catalyst SystemReaction CatalyzedRecovery MethodRecycling PerformanceReference
[CpW(CO)₂(IMes)]⁺[B(C₆F₅)₄]⁻Hydrosilylation of ketonesPrecipitation after reactionRetains good activity for 5 cycles bnl.gov
Nano-Ag/g-C₃N₄Halogenation of terminal alkynesFiltration/CentrifugationReusable for at least 5 runs without significant loss of activity mdpi.com
Copper(I) acetate on silicaAzide-Alkyne CycloadditionFiltrationDescribed as a reusable, recyclable catalyst mdpi.com
CuI NPs on PolysulfonamideSynthesis of IndolizinesCentrifugationRecycled for five times without significant loss in efficiency researchgate.net

Pharmacological and Biological Research on Derivatives and Analogues of 2 Bromo 3,4 Dimethoxybenzaldehyde

Anticancer and Antiproliferative Activities

The quest for novel anticancer agents has led researchers to explore the cytotoxic potential of various synthetic compounds. Derivatives of 2-bromo-3,4-dimethoxybenzaldehyde have shown promise in this area, with studies focusing on their ability to inhibit cancer cell growth and proliferation.

Microtubules are crucial components of the cellular cytoskeleton, playing a vital role in cell division, structure, and intracellular transport. nih.gov Their dynamic nature makes them a key target for anticancer therapies. nih.govresearchgate.net Agents that interfere with microtubule dynamics can arrest the cell cycle, leading to apoptosis (programmed cell death). nih.govresearchgate.net These agents are broadly classified as microtubule-stabilizing or microtubule-destabilizing agents. nih.gov

Research has shown that certain analogues of this compound exhibit microtubule-destabilizing properties. These compounds can bind to tubulin, the protein subunit of microtubules, and inhibit its polymerization. This disruption of microtubule formation halts cell division and can induce apoptosis, highlighting their potential as anticancer drugs. nih.govresearchgate.net

Breast cancer is a major global health concern, and the development of new treatments is a priority. researchgate.net The MCF-7 cell line is a well-established model for studying estrogen receptor-positive breast cancer. nih.gov

One notable derivative, 2'-hydroxy-2-bromo-4,5-dimethoxychalcone, synthesized from 2-bromo-4,5-dimethoxybenzaldehyde (B182550), has been evaluated for its anticancer activity against the MCF-7 breast cancer cell line. researchgate.net The cytotoxic effects of this compound were assessed using the MTT assay, a standard colorimetric assay for measuring cellular metabolic activity. researchgate.net The results indicated that the compound exhibited moderate activity in inhibiting the growth of MCF-7 cells, with an IC50 value of 42.19 µg/mL. researchgate.net While doxorubicin, a standard chemotherapy drug, showed greater potency with an IC50 of 10.61 µg/mL, this study suggests that 2'-hydroxy-2-bromo-4,5-dimethoxychalcone could be a candidate for further development as an anticancer agent against breast cancer. researchgate.net

CompoundCell LineIC50 Value (µg/mL)Activity Level
2'-hydroxy-2-bromo-4,5-dimethoxychalconeMCF-742.19Moderate
Doxorubicin (Standard)MCF-710.61High

Anti-inflammatory Properties

Inflammation is a complex biological response to harmful stimuli, and chronic inflammation is implicated in various diseases. The search for effective anti-inflammatory agents with favorable safety profiles is an ongoing endeavor in medicinal chemistry.

Cyclooxygenase (COX) enzymes are key players in the inflammatory process, responsible for the synthesis of prostaglandins. nih.govnih.gov There are two main isoforms, COX-1 and COX-2. nih.gov While COX-1 is constitutively expressed and involved in physiological functions, COX-2 is induced during inflammation and is a primary target for anti-inflammatory drugs. nih.gov Non-steroidal anti-inflammatory drugs (NSAIDs) exert their effects by inhibiting COX enzymes. nih.gov

Derivatives of this compound have been investigated for their potential to inhibit COX enzymes. By blocking the activity of these enzymes, these compounds can reduce the production of pro-inflammatory prostaglandins, thereby exerting an anti-inflammatory effect. This mechanism of action is a well-established strategy for the management of inflammation and pain.

Antimicrobial Activities

The rise of antibiotic-resistant bacteria poses a significant threat to public health, necessitating the discovery of new antimicrobial agents with novel mechanisms of action. nih.gov

Bacillus subtilis is a Gram-positive bacterium, while Escherichia coli is a Gram-negative bacterium. nih.gov They are commonly used as model organisms in antibacterial research to assess the spectrum of activity of new compounds. nih.govbohrium.com

Research has demonstrated that certain derivatives of this compound possess antibacterial activity against both B. subtilis and E. coli. researchgate.net The ability of these compounds to inhibit the growth of both Gram-positive and Gram-negative bacteria suggests a broad spectrum of activity, which is a desirable characteristic for a potential new antibiotic. Further studies are needed to elucidate the precise mechanisms by which these compounds exert their antibacterial effects.

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Studies

Computational Approaches in Biological Activity Prediction

Computational methods are integral to modern drug discovery and development, offering a rapid and cost-effective means to predict the biological activity of novel compounds. nih.gov These in silico techniques, including Quantitative Structure-Activity Relationship (QSAR) modeling and molecular docking, allow researchers to screen vast libraries of virtual compounds, prioritize candidates for synthesis, and understand the molecular basis of their activity. nih.govresearchgate.net For derivatives and analogues of this compound, these approaches have been instrumental in exploring potential therapeutic applications by correlating chemical structures with pharmacological effects.

Theoretical calculations using methods like Density Functional Theory (DFT) provide fundamental insights into the electronic properties of these molecules, which are crucial for their interactions with biological targets. scielo.br For instance, studies on brominated dimethoxybenzaldehydes have utilized DFT to analyze frontier molecular orbitals (HOMO and LUMO) and molecular electrostatic potential (MEP) maps. scielo.br These analyses help predict the physicochemical properties and reactivity of the compounds, guiding the synthesis of derivatives with enhanced biological activity. scielo.br

Molecular Docking Simulations

Molecular docking is a prominent computational technique used to predict the binding orientation and affinity of a ligand to a target protein. nih.gov This method was employed in a study of benzaldehyde (B42025) thiosemicarbazone derivatives, analogues of this compound, to identify potential inhibitors of Mycobacterium tuberculosis DNA gyrase B. nih.gov In this research, a library of compounds was screened, and the top candidates were subjected to detailed docking simulations. nih.gov Compound 13 emerged as the most promising, exhibiting a strong binding energy and forming multiple hydrogen bonds with key amino acid residues in the active site of the enzyme. nih.gov

Table 1: Molecular Docking Results of Benzaldehyde Thiosemicarbazone Derivatives against M. tuberculosis DNA Gyrase B nih.gov
CompoundBinding Energy (kcal/mol)
Compound 13-8.2
Compound 20-7.2
Compound 21-7.1
Levofloxacin (Standard)-7.0
Rifampicin (Standard)-6.7
Isoniazid (Standard)-5.0

Similarly, molecular docking studies have been conducted on other related heterocyclic derivatives. For example, Schiff's base derivatives of 4-amino-5-mercapto-1,2,4-triazoles were docked against the cathepsin B enzyme to understand their inhibitory activity. nih.gov The results showed a strong correlation with the experimental data, validating the computational model. nih.gov Further studies on new alkyl derivatives of 5-(2-bromo-4-fluorophenyl)-4-ethyl-4H-1,2,4-triazole-3-thiol against COX-1 and COX-2 have also demonstrated the utility of docking in predicting anti-inflammatory potential. csfarmacie.cz

Quantitative Structure-Activity Relationship (QSAR)

QSAR modeling is a mathematical approach that attempts to correlate the chemical structure and physicochemical properties of a series of compounds with their biological activity. nih.govnih.gov These models are valuable for predicting the activity of unsynthesized compounds and for optimizing lead structures. nih.gov

A QSAR study was performed on a series of 3/4-bromo benzohydrazide (B10538) derivatives to understand the structural requirements for their antimicrobial activity. nih.gov The study found that the biological activity was best described by a combination of electronic and topological parameters. nih.gov

Table 2: Key Descriptors in QSAR Model for Antimicrobial Activity of Bromo Benzohydrazide Derivatives nih.gov
ParameterDescriptor TypeSignificance
Total Energy (Te)ElectronicDescribes the overall electronic stability and reactivity of the molecule.
Valence zero order molecular connectivity index (0χv)TopologicalRelates to the branching and complexity of the molecular structure.
Wiener index (W)TopologicalRepresents the sum of distances between all pairs of atoms in the molecule.

Future Research Trajectories and Innovations

Exploration of Novel Synthetic Pathways to Enhance Efficiency and Selectivity

The development of efficient and selective synthetic routes, both for producing 2-Bromo-3,4-dimethoxybenzaldehyde and for using it as a precursor, is a primary research focus. Current methods often begin with commercially available starting materials like isovanillin (B20041) or 2-bromo-3-hydroxy-4-methoxybenzaldehyde (B142738). nih.govumaine.eduuni-muenchen.de For instance, one pathway involves the regioselective bromination of isovanillin, followed by methylation of the phenolic hydroxyl group to yield the target compound. nih.gov Another approach starts with 2-bromo-3-hydroxy-4-methoxybenzaldehyde and methylates it using methyl iodide and potassium carbonate. umaine.eduuni-muenchen.de

Future efforts are aimed at optimizing these processes to improve yields and reduce costs, making it a more accessible intermediate for large-scale applications. mdma.ch Beyond its own synthesis, research is exploring its utility in a variety of advanced, selectivity-driven reactions:

Coupling Reactions: The compound is a valuable substrate in modern cross-coupling reactions. It has been successfully used in Ullmann couplings to form biaryl linkages, a key step in the synthesis of complex alkaloids. uni-muenchen.dethieme-connect.de Furthermore, its structure is amenable to Suzuki-Miyaura coupling, which is used to generate novel compounds by forming new carbon-carbon bonds. umaine.edumdma.ch

Wittig Reactions: It serves as the aldehyde component in Wittig reactions to produce substituted alkenes, as demonstrated in the synthesis of new noscapine (B1679977) analogues. nih.gov

Trifluoromethylation: A metal-free trifluoromethylation reaction has been successfully applied to this compound, converting the aldehyde group into a 2,2,2-trifluoroethyl group, which is significant for creating new drug candidates. acs.orgnih.gov

Cyclization Reactions: The molecule is a key starting material for building complex polycyclic structures through reactions like microwave-assisted electrocyclization to form azafluoranthene alkaloids. researchgate.net

Design and Synthesis of Advanced Functionalized Materials Incorporating the this compound Scaffold

The unique arrangement of bromo and dimethoxy substituents on the benzaldehyde (B42025) ring makes this compound an attractive scaffold for creating advanced functional materials. While its use in polymer science is still an emerging area, its incorporation into discrete, highly functionalized molecules points toward significant potential.

One notable area of research is the synthesis of melanin-related subunits. umaine.edu By employing palladium-catalyzed Suzuki coupling reactions, researchers have used this compound derivatives to access "mixed melanin" subunits, which could lead to new bio-inspired materials with specific photophysical properties. umaine.edu The ability to functionalize the scaffold through its bromine and aldehyde groups allows for the modular construction of complex architectures, which is fundamental to the bottom-up design of materials with tailored electronic, optical, or biological functions. chemblink.com

Deepening Mechanistic Understanding of Reactions Through Combined Experimental and Computational Approaches

A deeper understanding of the mechanisms governing reactions involving this compound is crucial for optimizing existing synthetic routes and designing new ones. Research is increasingly combining experimental observations with computational modeling to achieve this.

For example, in the development of a novel noscapine analogue, in silico docking calculations were used to compare the binding affinity of the new compound to tubulin, its biological target. nih.gov This computational insight helps explain the experimental biological activity and guides the design of future derivatives with improved potency. Similarly, mechanistic studies of classical reactions like the Ullmann biaryl synthesis, which uses substrates such as this compound (also known as 2-bromoveratraldehyde), have helped to clarify the involvement of discrete arylcopper(I) species and rule out free-radical pathways in many cases. thieme-connect.de Future work will likely expand the use of computational tools to model transition states, predict reaction outcomes, and elucidate the complex pathways of multi-step syntheses, such as the electrocyclization reactions used to create polycyclic alkaloids. researchgate.netresearchgate.net

Targeted Development of New Chemical Entities (NCEs) for Specific Therapeutic Areas

A significant driver of research involving this compound is its application as a starting material for the synthesis of New Chemical Entities (NCEs) with potential therapeutic value. Its scaffold is present in a variety of synthetic molecules being investigated for different diseases.

Key research findings include:

Anticancer Agents: The compound was a key intermediate in the synthesis of a novel noscapine analogue. nih.gov This new molecule demonstrated promising anti-proliferative activity against breast cancer cell lines, including those resistant to paclitaxel, by affecting microtubule polymerization. nih.gov

Alkaloid Analogues: Researchers have used the compound in modular approaches to construct complex bisbenzylisoquinoline alkaloids, such as analogues of tetrandrine (B1684364) and isotetrandrine. uni-muenchen.de It has also been used as a precursor for synthesizing unnatural azafluoranthene alkaloids like 2-methyltriclisine. researchgate.net

Dopamine (B1211576) Analogues: A general synthetic strategy has been developed using this compound to produce halogenated dopamine analogues, which are valuable tools for neurological research. mdma.ch

The following table summarizes some of the NCEs developed using this versatile building block.

Interactive Table: New Chemical Entities Derived from this compound
Derivative Class Synthetic Approach Potential Therapeutic Area/Application Reference(s)
Noscapine Analogue Wittig Reaction, CuCN-mediated cyclization Oncology (Anti-proliferative) nih.gov
Halogenated Dopamine Analogues Multi-step synthesis involving reduction of nitrostyrenes Neuroscience Research mdma.ch
Bisbenzylisoquinoline Alkaloids Ullmann Coupling Various (Alkaloid-based drug discovery) uni-muenchen.de
Azafluoranthene Alkaloids Microwave-assisted electrocyclization Various (Alkaloid-based drug discovery) researchgate.net
Substituted Benzophenones Grignard-type reaction, oxidation Medicinal Chemistry google.com

Further Advancements in Sustainable and Green Chemistry Methodologies for Production and Derivatization

The principles of green chemistry are increasingly influencing the synthesis and use of chemical intermediates. Future research on this compound is expected to focus on developing more sustainable methodologies. This includes:

Atom Economy and Efficiency: Developing shorter, more efficient synthetic routes, such as the general approach for halogenated dopamine analogues, reduces waste and energy consumption. mdma.ch

Alternative Energy Sources: The use of microwave-assisted synthesis, as seen in the preparation of azafluoranthene and chromone (B188151) structures, represents a greener approach by dramatically reducing reaction times and often improving yields compared to conventional heating. researchgate.netresearchgate.net

Metal-Free Catalysis: Shifting away from heavy metal catalysts is a core goal of green chemistry. The development of metal-free reactions, such as the trifluoromethylation of this compound, is a significant step in this direction, avoiding potentially toxic and costly metal reagents. acs.orgnih.gov

Integration of Artificial Intelligence (AI) and Machine Learning (ML) in the Design and Discovery of Derivatives

While the use of in silico docking studies is already established in research involving derivatives of this compound nih.gov, the next frontier is the full integration of Artificial Intelligence (AI) and Machine Learning (ML). These powerful computational tools have the potential to revolutionize the discovery process. Future applications could include:

Predictive Synthesis: AI algorithms could be trained on vast reaction databases to predict the optimal conditions and pathways for synthesizing novel derivatives, improving efficiency and success rates.

De Novo Drug Design: ML models can design entirely new molecules based on the this compound scaffold, optimized for binding to a specific biological target.

Virtual Screening: AI can rapidly screen virtual libraries containing thousands of potential derivatives to identify candidates with the highest predicted efficacy and best safety profiles, dramatically accelerating the early stages of drug discovery.

By combining these computational approaches with automated synthesis platforms, the timeline for developing the next generation of therapeutics and functional materials from this versatile building block could be significantly shortened.

Q & A

Q. What is the optimized synthetic route for 2-bromo-3,4-dimethoxybenzaldehyde, and how is its purity validated?

The compound is synthesized via methylation of 2-bromo-3-hydroxy-4-methoxybenzaldehyde using methyl iodide (2 eq.) and potassium carbonate (3 eq.) in refluxing acetonitrile for 3 hours. After workup, the product is isolated in 95% yield. Purity is confirmed by matching the experimental melting point (75–78°C) with literature values (reported 80°C). Additional characterization via GC or HPLC is recommended for batch consistency .

Q. What safety precautions are advised when handling brominated benzaldehyde derivatives?

While specific toxicological data for this compound is limited, analogous brominated aldehydes (e.g., 4-(bromomethyl)benzaldehyde) require stringent safety measures:

  • Eye/Skin Contact: Flush eyes with water for 10–15 minutes; wash skin with soap and water for 15 minutes.
  • Ingestion: Rinse mouth and seek medical attention. Use personal protective equipment (PPE) and work in a fume hood. Contaminated clothing should be washed before reuse .

Q. Which spectroscopic methods are critical for characterizing this compound?

Key methods include:

  • Melting Point Analysis: To confirm crystallinity and compare with literature values.
  • NMR Spectroscopy: 1^1H and 13^{13}C NMR to verify substitution patterns (e.g., methoxy and aldehyde groups).
  • Mass Spectrometry (MS): For molecular weight confirmation and detection of isotopic bromine patterns .

Advanced Research Questions

Q. How is this compound utilized in the synthesis of complex alkaloids?

The compound serves as a precursor in multi-step syntheses. For example, it was used to prepare 3,4-dimethoxyfluoren-9-one, a key intermediate in the 10-step synthesis of 2-methyltriclisine. Critical steps include a para-Claisen rearrangement and a microwave-assisted electrocyclization of an oximated intermediate, achieving a 21% overall yield. Reaction optimization (e.g., microwave parameters) is essential for scalability .

Q. What mechanistic insights explain regioselectivity challenges in electrophilic substitutions of this compound?

The electron-donating methoxy groups at C3 and C4 direct electrophilic attacks to the C5 or C6 positions, while the bromine at C2 exerts a steric and electronic hindrance. Unexpected outcomes, such as para-bromination in related systems (e.g., 2-bromo-3-hydroxybenzaldehyde), highlight the need for computational modeling (DFT) to predict reactivity and optimize conditions .

Q. How can this compound be leveraged in cross-coupling reactions?

The compound is converted to a boronic ester (3,4-dimethoxy-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde) via Miyaura borylation. This intermediate participates in Suzuki-Miyaura couplings, enabling aryl-aryl bond formation. Key parameters include catalyst choice (Pd(PPh3_3)4_4), solvent (THF/H2_2O), and temperature (80–100°C) .

Q. What are the advantages of microwave-assisted reactions involving this compound derivatives?

Microwave irradiation significantly reduces reaction times (e.g., electrocyclization steps from hours to minutes) and improves yields by enhancing thermal efficiency. This method is critical for synthesizing thermally sensitive intermediates, such as aza-6π-electron systems in alkaloid synthesis .

Data Contradictions and Resolutions

  • Safety Data Gaps: While provides safety protocols for a structurally similar compound, direct toxicity studies on this compound are lacking. Researchers should treat it as a hazardous material until specific data is available.
  • Regioselectivity Variability: reports unexpected bromination in related systems, emphasizing the need for empirical validation of reaction pathways despite computational predictions.

Retrosynthesis Analysis

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Feasible Synthetic Routes

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2-Bromo-3,4-dimethoxybenzaldehyde
Reactant of Route 2
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2-Bromo-3,4-dimethoxybenzaldehyde

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.